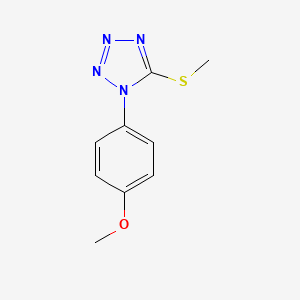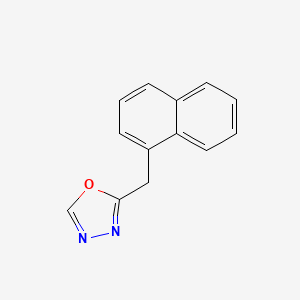![molecular formula C10H6BrN3 B13684408 9-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13684408.png)
9-Bromo-[1,2,4]triazolo[4,3-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines This compound is characterized by the presence of a bromine atom at the 9th position of the triazoloquinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorocinchoninic acid with hydrazine to form 2-hydrazinocinchoninic acid, which is then treated with bromine to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Bromo-[1,2,4]triazolo[4,3-a]quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and potentially leading to new derivatives with different biological activities.
Cyclization Reactions: The triazoloquinoline scaffold can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, hydrazine, and various nucleophiles such as amines and thiols. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thio derivatives. These products can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures and can be used to study reaction mechanisms and pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: 9-Bromo-[1,2,4]triazolo[4,3-a]quinoline can be used in the development of new materials and as a building block for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 9-Bromo-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets and pathways. The compound has been shown to upregulate pro-apoptotic proteins such as Bcl-2-associated X protein (BAX) and caspase-3 and -9, while downregulating pro-oncogenic cell survival proteins like Bcl-2 . These interactions lead to the induction of apoptosis in cancer cells, making the compound a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: This compound shares a similar triazoloquinoline scaffold but differs in the substitution pattern and specific biological activities.
1,2,4-Triazolo[4,3-b]quinoline: Another closely related compound with variations in the triazoloquinoline structure, leading to different chemical and biological properties.
Uniqueness
9-Bromo-[1,2,4]triazolo[4,3-a]quinoline is unique due to the presence of the bromine atom at the 9th position, which can significantly influence its reactivity and biological activities
Propiedades
Fórmula molecular |
C10H6BrN3 |
|---|---|
Peso molecular |
248.08 g/mol |
Nombre IUPAC |
9-bromo-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C10H6BrN3/c11-8-3-1-2-7-4-5-9-13-12-6-14(9)10(7)8/h1-6H |
Clave InChI |
GXOGKAKYPHTTLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)N3C=NN=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13684329.png)
![6-Bromo-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13684330.png)
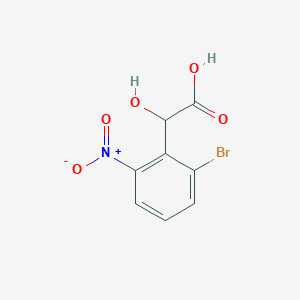

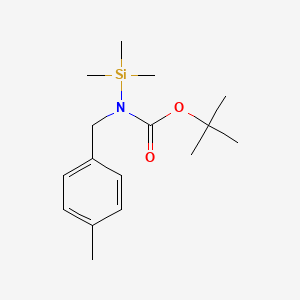
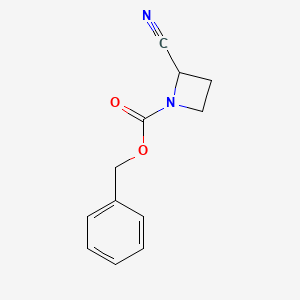
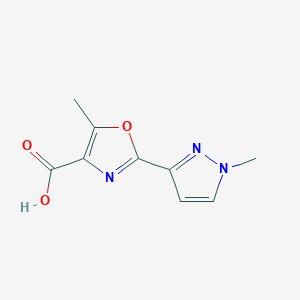
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13684357.png)

![8-Cbz-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13684379.png)
